molecular formula C10H22 B12652074 2,2,3,5-Tetramethylhexane CAS No. 52897-09-3

2,2,3,5-Tetramethylhexane

Cat. No.: B12652074
CAS No.: 52897-09-3
M. Wt: 142.28 g/mol
InChI Key: GCFKTDRTZYDRBI-UHFFFAOYSA-N
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Description

2,2,3,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes four methyl groups attached to a hexane backbone, making it a highly branched molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexane can be achieved through various methods, including the alkylation of smaller alkanes or alkenes. One common method involves the catalytic hydrogenation of 2,2,3,5-tetramethylhexene, which can be prepared by the oligomerization of isobutene. The reaction typically requires a catalyst such as platinum or palladium and is conducted under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, often zeolites, at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: When exposed to oxygen or other oxidizing agents, it can form alcohols, aldehydes, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,5-Tetramethylhexane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used as a solvent and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, where hydrogen atoms are removed, and oxygen atoms are added to form new functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism initiated by ultraviolet light or heat .

Comparison with Similar Compounds

  • 2,2,3,3-Tetramethylhexane
  • 2,2,4,4-Tetramethylhexane
  • 2,2,5,5-Tetramethylhexane

Comparison: 2,2,3,5-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, its boiling point and density differ from those of its isomers due to variations in molecular structure. This uniqueness makes it valuable in applications requiring specific boiling points or densities .

Properties

CAS No.

52897-09-3

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,2,3,5-tetramethylhexane

InChI

InChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3

InChI Key

GCFKTDRTZYDRBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)(C)C

Origin of Product

United States

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